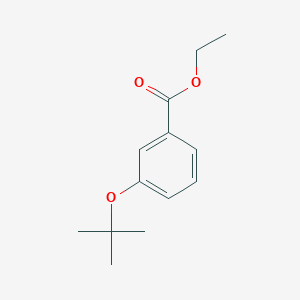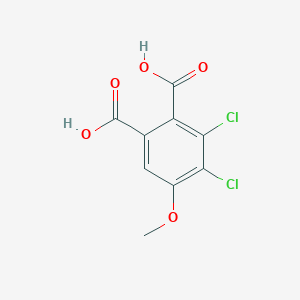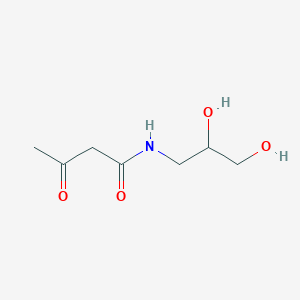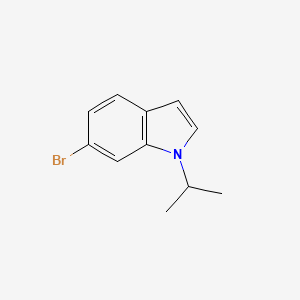
Trans-4-(isoquinolin-6-yloxy)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-4-(Isoquinolin-6-yloxy)-cyclohexylamine: is a chemical compound with the molecular formula C15H20N2O It is known for its unique structure, which includes an isoquinoline moiety linked to a cyclohexylamine group through an ether bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trans-4-(isoquinolin-6-yloxy)cyclohexanamine typically involves the reaction of isoquinoline derivatives with cyclohexylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the isoquinoline, followed by the addition of cyclohexylamine to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Cis-4-(Isoquinolin-6-yloxy)-cyclohexylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Cis-4-(Isoquinolin-6-yloxy)-cyclohexylamine has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of Trans-4-(isoquinolin-6-yloxy)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Cis-4-(Isoquinolin-6-yloxy)-cyclohexylamine can be compared with other similar compounds, such as:
Trans-4-(Isoquinolin-6-yloxy)-cyclohexylamine: Differing in the spatial arrangement of the isoquinoline and cyclohexylamine groups.
4-(Isoquinolin-6-yloxy)-cyclohexanol: Featuring a hydroxyl group instead of an amine group.
Isoquinolin-6-yloxy-cyclohexane: Lacking the amine group altogether.
Eigenschaften
Molekularformel |
C15H18N2O |
|---|---|
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
4-isoquinolin-6-yloxycyclohexan-1-amine |
InChI |
InChI=1S/C15H18N2O/c16-13-2-5-14(6-3-13)18-15-4-1-12-10-17-8-7-11(12)9-15/h1,4,7-10,13-14H,2-3,5-6,16H2 |
InChI-Schlüssel |
BTLPMJHXPGCDJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N)OC2=CC3=C(C=C2)C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(-)-{[7-(4-Chloro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}amine](/img/structure/B8688288.png)



![{imidazo[4,3-b][1,3]thiazol-3-yl}methanol](/img/structure/B8688322.png)

![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B8688338.png)



![Benzenamine, 2-[(2-bromo-4-chlorophenyl)methoxy]-, hydrochloride](/img/structure/B8688377.png)


